molecular formula C21H30O3 B564617 4-Methoxy Retinoic Acid CAS No. 81121-20-2

4-Methoxy Retinoic Acid

Cat. No.: B564617
CAS No.: 81121-20-2
M. Wt: 330.5 g/mol
InChI Key: KZKUSKHEEFFSTO-XPSLGPGOSA-N
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Description

4-Methoxy Retinoic Acid is a derivative of retinoic acid, a compound closely related to vitamin A. It is known for its role in regulating cell growth, differentiation, and apoptosis. The molecular formula of this compound is C21H30O3, and it has a molecular weight of 330.46 g/mol . This compound is often used in research due to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Retinoic Acid typically involves the methoxylation of retinoic acid. One common method includes the reaction of retinoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy Retinoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted retinoic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear receptors that regulate gene expression. Upon binding to these receptors, this compound modulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . This regulation is crucial for its therapeutic effects in conditions like acne and certain types of cancer .

Comparison with Similar Compounds

Comparison: 4-Methoxy Retinoic Acid is unique due to its methoxy group, which can influence its biological activity and stability. Compared to all-trans retinoic acid, it may have different binding affinities for RARs and RXRs, leading to distinct therapeutic profiles . Its methoxy group also makes it more resistant to metabolic degradation, potentially enhancing its efficacy and duration of action .

Properties

CAS No.

81121-20-2

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-18-17(3)19(24-6)12-13-21(18,4)5/h7-11,14,19H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+

InChI Key

KZKUSKHEEFFSTO-XPSLGPGOSA-N

SMILES

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Synonyms

(+/-)-4-Methoxyretinoic Acid; 

Origin of Product

United States

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